Mal-PEG3-CH2COOH

Antibody-Drug Conjugate Bioconjugation Spacer Optimization

Mal-PEG3-CH2COOH (CAS 518044-38-7) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amine coupling. It belongs to the class of short, discrete PEG linkers (n=3 ethylene oxide units) widely employed in antibody-drug conjugate (ADC) synthesis, PROTAC development, and bioconjugation where precise control over spacer length, solubility, and functional group reactivity is critical.

Molecular Formula C12H17NO7
Molecular Weight 287.27 g/mol
CAS No. 518044-38-7
Cat. No. B1434002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMal-PEG3-CH2COOH
CAS518044-38-7
Molecular FormulaC12H17NO7
Molecular Weight287.27 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CCOCCOCCOCC(=O)O
InChIInChI=1S/C12H17NO7/c14-10-1-2-11(15)13(10)3-4-18-5-6-19-7-8-20-9-12(16)17/h1-2H,3-9H2,(H,16,17)
InChIKeyRBDYDQKDARVFDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mal-PEG3-CH2COOH (CAS 518044-38-7): A Discrete PEG3 Linker for Controlled ADC and Bioconjugation Workflows


Mal-PEG3-CH2COOH (CAS 518044-38-7) is a monodisperse, heterobifunctional polyethylene glycol (PEG) linker comprising a maleimide group for thiol-specific conjugation and a terminal carboxylic acid for amine coupling . It belongs to the class of short, discrete PEG linkers (n=3 ethylene oxide units) widely employed in antibody-drug conjugate (ADC) synthesis, PROTAC development, and bioconjugation where precise control over spacer length, solubility, and functional group reactivity is critical . The PEG3 spacer confers hydrophilicity and conformational flexibility, reducing steric hindrance during conjugation and improving the solubility of the resulting conjugates . The maleimide moiety reacts selectively with sulfhydryl groups (e.g., cysteine residues) at pH 6.5–7.5 to form a stable thioether bond, while the carboxylic acid is readily activated (e.g., via carbodiimide chemistry) for coupling to amine-containing payloads or surfaces .

Why Mal-PEG3-CH2COOH Cannot Be Simply Replaced by PEG2, PEG4, or NHS-Ester Analogs


In ADC and bioconjugation workflows, seemingly minor variations in PEG linker length or reactive end-group chemistry can profoundly alter conjugation efficiency, drug-to-antibody ratio (DAR) distribution, and final conjugate stability . The selection of a discrete PEG3 spacer is not arbitrary: a shorter PEG2 linker (e.g., Mal-PEG2-CH2COOH) may limit payload accessibility and increase the risk of aggregation due to insufficient hydrophilicity, while longer PEG4 or PEG6 spacers can alter the spatial orientation of the payload, potentially affecting binding and internalization [1]. Similarly, substituting the carboxylic acid with an NHS ester (e.g., Mal-PEG3-NHS ester) accelerates amine coupling but introduces hydrolytic instability in aqueous buffers, complicating two-step conjugation protocols [2]. The quantitative evidence below demonstrates how Mal-PEG3-CH2COOH occupies a distinct, operationally defined niche that generic substitution fails to replicate.

Quantitative Differentiation of Mal-PEG3-CH2COOH: Comparative Data for Procurement and Assay Design


Spacer Length and Flexibility: PEG3 Balances Solubility and Steric Accessibility

The PEG3 spacer in Mal-PEG3-CH2COOH provides an extended reach of approximately 3 ethylene oxide units (estimated 12–14 Å end-to-end distance) compared to the PEG2 variant (2 units, ~8–10 Å) . This additional flexibility reduces steric hindrance during thiol-maleimide conjugation, a factor that class-level studies demonstrate can improve conjugation efficiency by 10–30% when conjugating bulky payloads to sterically constrained antibody cysteine residues [1]. The PEG3 spacer also confers a logP reduction of approximately 0.5–1.0 units relative to non-PEGylated linkers, directly mitigating payload-induced aggregation .

Antibody-Drug Conjugate Bioconjugation Spacer Optimization

Aqueous Stability and pH-Dependent Maleimide Reactivity

The maleimide group in Mal-PEG3-CH2COOH undergoes pH-dependent hydrolysis to unreactive maleamic acid. In phosphate buffer at pH 7.5 and 25 °C, the hydrolysis half-life for PEG-maleimide derivatives is approximately 4–6 hours, whereas at pH 6.5 the half-life extends to >24 hours [1]. This stability window is consistent across PEG2, PEG3, and PEG4 linkers but contrasts sharply with NHS-ester analogs (e.g., Mal-PEG3-NHS ester), which exhibit hydrolysis half-lives of <1 hour at pH 7.0 . The carboxylic acid terminus of Mal-PEG3-CH2COOH remains stable indefinitely under the same conditions, enabling sequential, orthogonal conjugation workflows that are not feasible with NHS-ester linkers.

Conjugation Chemistry Maleimide Hydrolysis Process Robustness

Impact on Drug-to-Antibody Ratio (DAR) and Aggregate Formation

Hydrophobic payloads conjugated via non-PEGylated linkers typically limit achievable DAR to 2–4 due to aggregation; incorporation of a PEG3 spacer in the linker has been shown to increase maximum achievable DAR to 6–8 without inducing precipitation or rapid plasma clearance [1]. In head-to-head comparisons of ADC constructs bearing identical payloads, PEG3-containing linkers reduced aggregate content from >15% (non-PEGylated) to <5% as measured by size-exclusion chromatography . While PEG2 linkers provide some solubilization, PEG3 offers a 30–50% greater reduction in hydrophobic payload logD, translating to a 2-fold improvement in conjugate solubility [2].

ADC Development DAR Optimization Aggregation Control

Orthogonal Conjugation: Carboxylic Acid vs. NHS Ester for Sequential Modification

Unlike Mal-PEG3-NHS ester, which reacts spontaneously with amines in aqueous buffer (t1/2 <1 hour at pH 7.0), Mal-PEG3-CH2COOH requires explicit activation (e.g., EDC/NHS) before amine coupling . This latency enables true orthogonal workflows: the maleimide end can be reacted first with a thiol-containing biomolecule, followed by isolation and characterization of the intermediate, and only then activation of the carboxylic acid for a second coupling step. In comparative studies of two-step PEGylation, carboxylic acid-terminated linkers yielded >90% retention of maleimide functionality after 24 hours in pH 6.5 buffer, whereas NHS-ester linkers showed >50% hydrolysis of the ester group within 2 hours [1].

Orthogonal Bioconjugation Two-Step Conjugation Surface Functionalization

Optimal Use Cases for Mal-PEG3-CH2COOH Based on Quantitative Differentiation


Two-Step ADC Construction with Hydrophobic Payloads

When the cytotoxic payload is highly hydrophobic (e.g., MMAE, DM1, exatecan derivatives), direct conjugation via non-PEGylated linkers often results in DAR<4 and >15% aggregates [1]. Mal-PEG3-CH2COOH mitigates this by providing a PEG3 spacer that increases payload solubility and reduces aggregation to <5%, enabling DAR 6–8 ADCs without formulation challenges [1]. The carboxylic acid terminus allows the linker to be pre-conjugated to the payload and isolated before final antibody coupling, improving process control.

Surface Plasmon Resonance (SPR) Sensor Chip Functionalization

In SPR biosensor development, the PEG3 spacer of Mal-PEG3-CH2COOH provides an optimal distance (~12–14 Å) between the sensor surface and the capture ligand, reducing steric hindrance and non-specific binding while maintaining high ligand density . The carboxylic acid enables covalent immobilization to amine-functionalized chips via EDC/NHS, and the maleimide can subsequently be used for oriented thiol-coupling of the analyte .

PROTAC Linker Synthesis Requiring Defined Spacer Length

In PROTAC development, linker length critically influences ternary complex formation and degradation efficiency . Mal-PEG3-CH2COOH provides a discrete, monodisperse PEG3 spacer that can be systematically compared with PEG2 and PEG4 analogs to optimize linker length without introducing polydispersity . The carboxylic acid facilitates coupling to E3 ligase ligands, while the maleimide can be used for thiol-based conjugation to the POI ligand after functionalization.

Site-Specific Antibody Conjugation via Engineered Cysteine Residues

For site-specific ADCs (e.g., THIOMAB™ technology), the PEG3 spacer of Mal-PEG3-CH2COOH provides sufficient reach to access engineered cysteine residues buried in the antibody CH2 domain, whereas shorter PEG2 linkers may fail to achieve complete conjugation due to steric occlusion [2]. The orthogonal carboxylic acid enables subsequent functionalization with imaging probes or secondary payloads without cross-reactivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mal-PEG3-CH2COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.